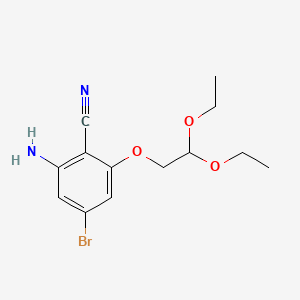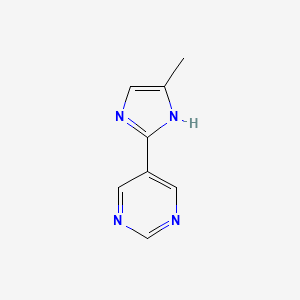dimethylsilane](/img/structure/B13665744.png)
(R)-[2-Bromo-1-(3-chlorophenyl)ethoxy](tert-butyl)dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Bromo-1-(3-chlorophenyl)ethoxydimethylsilane is an organosilicon compound with a complex structure It is characterized by the presence of a bromine atom, a chlorophenyl group, and a tert-butyl dimethylsilane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Bromo-1-(3-chlorophenyl)ethoxydimethylsilane typically involves the reaction of ®-2-bromo-1-(3-chlorophenyl)ethanol with tert-butyl dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Bromo-1-(3-chlorophenyl)ethoxydimethylsilane can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to introduce new functional groups.
Reduction: The chlorophenyl group can be reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products
Nucleophilic substitution: Products include azides, nitriles, and thioethers.
Oxidation: Products include alcohols, ketones, and carboxylic acids.
Reduction: Products include reduced chlorophenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-2-Bromo-1-(3-chlorophenyl)ethoxydimethylsilane is used as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile intermediate in drug synthesis.
Industry
In the industrial sector, ®-2-Bromo-1-(3-chlorophenyl)ethoxydimethylsilane can be used in the production of specialty chemicals and materials. Its reactivity can be harnessed to create polymers and other advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of ®-2-Bromo-1-(3-chlorophenyl)ethoxydimethylsilane depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of a new bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
- ®-2-Bromo-1-(4-chlorophenyl)ethoxydimethylsilane
- ®-2-Bromo-1-(2-chlorophenyl)ethoxydimethylsilane
- ®-2-Bromo-1-(3-fluorophenyl)ethoxydimethylsilane
Uniqueness
®-2-Bromo-1-(3-chlorophenyl)ethoxydimethylsilane is unique due to the specific positioning of the bromine and chlorine atoms, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for specific synthetic applications where such reactivity is desired.
Propiedades
Fórmula molecular |
C14H22BrClOSi |
|---|---|
Peso molecular |
349.76 g/mol |
Nombre IUPAC |
[2-bromo-1-(3-chlorophenyl)ethoxy]-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C14H22BrClOSi/c1-14(2,3)18(4,5)17-13(10-15)11-7-6-8-12(16)9-11/h6-9,13H,10H2,1-5H3 |
Clave InChI |
SDPQXYITFRYJSX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC(CBr)C1=CC(=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



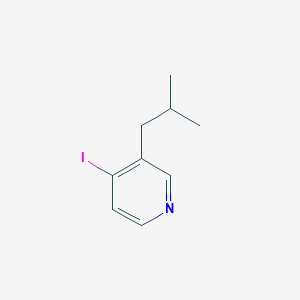

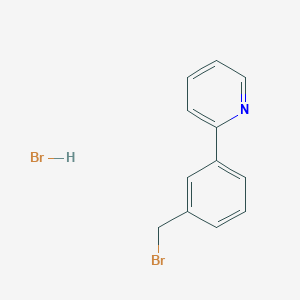
![Bis[4-(trifluoromethoxy)benzoyl] Peroxide](/img/structure/B13665695.png)



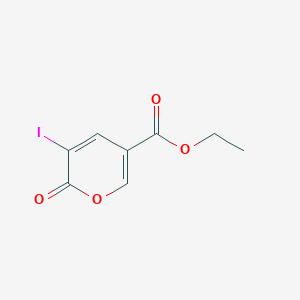
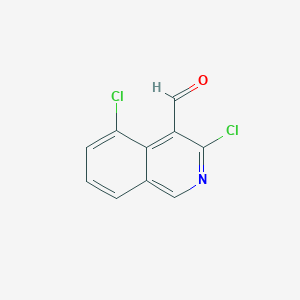
![Ethyl 4-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13665725.png)
![(2-Aminoimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B13665727.png)
